molecular formula C19H12Cl3NO2 B12722549 (1,1'-Biphenyl)-3-carboxamide, 4',5,6-trichloro-2-hydroxy-N-phenyl- CAS No. 55299-09-7

(1,1'-Biphenyl)-3-carboxamide, 4',5,6-trichloro-2-hydroxy-N-phenyl-

Cat. No.: B12722549
CAS No.: 55299-09-7
M. Wt: 392.7 g/mol
InChI Key: MZSKTPSUJCSUGR-UHFFFAOYSA-N
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Description

4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple chlorine atoms, a hydroxyl group, and a carboxamide group attached to a biphenyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the chlorination of a biphenyl precursor, followed by the introduction of a hydroxyl group and subsequent formation of the carboxamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine atoms or modify the carboxamide group.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives with potentially unique properties.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: Its chemical stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications fully.

Comparison with Similar Compounds

Similar Compounds

    4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide: shares similarities with other chlorinated biphenyl derivatives, such as:

Uniqueness

What sets 4’,5,6-Trichloro-2-hydroxy-N-phenyl-(1,1’-biphenyl)-3-carboxamide apart is its specific combination of functional groups and chlorine atoms, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and specificity.

Properties

CAS No.

55299-09-7

Molecular Formula

C19H12Cl3NO2

Molecular Weight

392.7 g/mol

IUPAC Name

4,5-dichloro-3-(4-chlorophenyl)-2-hydroxy-N-phenylbenzamide

InChI

InChI=1S/C19H12Cl3NO2/c20-12-8-6-11(7-9-12)16-17(22)15(21)10-14(18(16)24)19(25)23-13-4-2-1-3-5-13/h1-10,24H,(H,23,25)

InChI Key

MZSKTPSUJCSUGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2O)C3=CC=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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